molecular formula C15H12F3N3O2S2 B6508254 2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 877654-06-3

2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6508254
CAS No.: 877654-06-3
M. Wt: 387.4 g/mol
InChI Key: HWIJIOXVRPEPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C15H12F3N3O2S2 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.03230347 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the dipeptidyl peptidase IV (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels .

Mode of Action

This compound acts as a potent and selective inhibitor of DPP4 . It binds to the active site of the enzyme, preventing it from cleaving and inactivating incretin hormones . This results in an increased level of active incretins, leading to enhanced insulin secretion, reduced glucagon release, and consequently, a decrease in blood glucose levels .

Biochemical Pathways

The inhibition of DPP4 leads to an increase in the half-life and activity of incretin hormones, particularly GLP-1 . GLP-1 stimulates insulin secretion from pancreatic beta cells in a glucose-dependent manner. It also suppresses glucagon secretion from alpha cells, slowing gastric emptying, and promoting satiety . These actions collectively contribute to the regulation of blood glucose levels.

Pharmacokinetics

They are primarily metabolized by the liver and excreted in the urine .

Result of Action

The inhibition of DPP4 by this compound results in improved glucose tolerance . In both lean and diet-induced obese mice, it has been shown to significantly reduce blood glucose levels following a dextrose challenge . This is achieved through the upregulation of GLP-1 levels in the blood, leading to enhanced insulin secretion and reduced glucagon release .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can slow its absorption, potentially affecting its bioavailability . Additionally, factors such as liver or kidney impairment could impact the metabolism and excretion of the drug, potentially necessitating dose adjustments .

Properties

IUPAC Name

2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O2S2/c16-15(17,18)8-2-1-3-9(6-8)21-13(23)12-10(4-5-24-12)20-14(21)25-7-11(19)22/h1-3,6H,4-5,7H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIJIOXVRPEPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.